2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid
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Overview
Description
2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid is a chemical compound with a pyridine ring substituted with a trifluoromethoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the acetic acid moiety may contribute to its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-Pyridylacetic acid hydrochloride: Similar in structure but lacks the trifluoromethoxy group.
2-(Trifluoromethyl)pyridin-4-yl)methanol: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid: Another derivative with a different substitution pattern.
Uniqueness
The presence of the trifluoromethoxy group in 2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable tool in scientific research and industrial processes.
Biological Activity
2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Property | Details |
---|---|
CAS Number | 1337335-80-4 |
Molecular Formula | C7H6F3NO2 |
Molecular Weight | 195.13 g/mol |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethoxy group enhances the compound's lipophilicity, which may improve its binding affinity to biological targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The results indicate significant effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, possibly due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer).
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
HeLa | 10.0 |
The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent. Morphological changes in treated cells indicated apoptosis as a mechanism of cell death.
Case Studies
- Study on Anticancer Activity : A study published in ACS Omega reported that derivatives of pyridine compounds, including those with trifluoromethoxy substitutions, showed enhanced anticancer activity compared to their non-fluorinated counterparts. The study highlighted the role of fluorine in increasing lipophilicity and thus improving cellular uptake .
- Antimicrobial Evaluation : Research published in Nature Scientific Reports evaluated a series of pyridine derivatives for their antimicrobial properties. The study found that compounds with trifluoromethoxy groups demonstrated superior activity against both bacterial and fungal strains compared to other tested derivatives .
- Mechanistic Insights : A detailed investigation into the mechanism revealed that the compound interferes with microtubule dynamics in cancer cells, leading to mitotic arrest and subsequent apoptosis .
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-5(1-2-12-6)4-7(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
PUKVJTLAEFSOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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